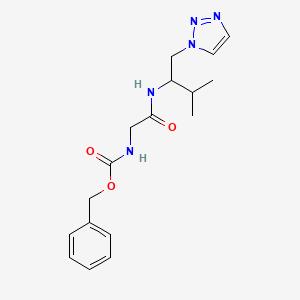

benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group, a triazole ring, and a branched alkyl chain with a methyl substituent. The triazole group is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method , while the carbamate group may be introduced through reaction of an amine intermediate with benzyl chloroformate, as seen in analogous compounds .

Properties

IUPAC Name |

benzyl N-[2-[[3-methyl-1-(triazol-1-yl)butan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-13(2)15(11-22-9-8-19-21-22)20-16(23)10-18-17(24)25-12-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,18,24)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZGSUPYQIONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a carbamate functional group, which is known for enhancing biological activity in various pharmacophores. The presence of the triazole moiety is particularly noteworthy as it contributes to the compound's interaction with biological targets.

The biological activity of benzyl carbamates often involves their ability to interact with specific enzymes or receptors. The carbamate group can enhance the lipophilicity and metabolic stability of compounds, making them more effective in vivo. Studies have shown that carbamates can act as prodrugs, releasing active species that exert therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of benzyl carbamates exhibit notable antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Mycobacterium tuberculosis . This suggests that this compound may possess similar or enhanced antimicrobial activities.

Anticancer Activity

Compounds with similar structural motifs have shown promising anticancer activities. For example, research on thiazole-bearing molecules indicated significant cytotoxic effects against various cancer cell lines, suggesting that benzyl carbamates could also exhibit such properties through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the benzyl and triazole moieties can significantly impact the biological activity of the compound. For instance:

- Substituents on the benzyl ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it.

- Triazole modifications : Alterations in the triazole ring can affect binding affinity and selectivity towards biological targets.

A comparative analysis of various benzyl carbamate derivatives shows that those with specific substitutions exhibit improved efficacy against targeted pathogens or cancer cells .

Case Study 1: Antitubercular Activity

A study evaluated several benzyl carbamate derivatives for their antitubercular activity. Among them, one derivative exhibited an MIC of 10 µg/mL against M. tuberculosis. This highlights the potential role of benzyl carbamates in developing new antitubercular agents .

Case Study 2: Anticancer Effects

In another investigation, compounds similar to this compound were tested against human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values comparable to established anticancer drugs like doxorubicin, suggesting a promising avenue for further research and development .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. The incorporation of the triazole ring in benzyl carbamate derivatives enhances their bioactivity against various pathogens. For instance, benzyl carbamate derivatives have been synthesized and tested for their efficacy against bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Properties

Benzyl carbamate derivatives are being investigated for their potential anticancer effects. The triazole group is known for its ability to interfere with cellular processes associated with cancer progression. Research has demonstrated that specific derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Protecting Group in Organic Synthesis

Benzyl carbamate serves as an effective protecting group for amines during organic synthesis. Its stability under various reaction conditions allows chemists to perform multiple transformations without affecting the amine functionality. This property is particularly useful in multi-step synthesis protocols where selective deprotection is necessary.

Transcarbamation and Amidation

Recent advancements have highlighted the use of benzyl carbamate in transcarbamation and amidation reactions. A new method utilizing potassium carbonate in alcohols has been developed to facilitate these transformations efficiently. This approach allows for the conversion of benzyl carbamates to amides with high yields, showcasing the versatility of this compound in synthetic methodologies .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Transcarbamation | K2CO3, Primary Alcohols | 75-81 |

| Amidation | K2CO3, Isopropyl Alcohol | 71-81 |

Condensation Reactions

The compound can participate in condensation reactions, such as its reaction with glyoxal under acidic conditions to form complex intermediates . These reactions are significant for synthesizing more complex structures that may have pharmaceutical relevance.

Synthesis of Triazole Derivatives

A study explored the synthesis of benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate as part of a series of triazole derivatives aimed at enhancing antimicrobial activity. The synthesized compounds were evaluated against various bacterial strains, demonstrating improved activity compared to non-triazole counterparts .

Application in Drug Design

In drug design contexts, benzyl carbamate derivatives have been employed as scaffolds for developing new therapeutic agents. Their structural features allow for modifications that can optimize pharmacokinetic properties while maintaining biological activity .

Comparison with Similar Compounds

Key Observations:

- Triazole vs. Other Heterocycles : The target compound’s 1,2,3-triazole group (common in click chemistry ) contrasts with pyridine-pyrazole hybrids and 1,2,4-triazoles , which may alter electronic properties and hydrogen-bonding capacity.

- Carbamate Substituents : Ethyl carbamates lack the aromatic benzyl group, which could influence lipophilicity and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate, and how can regioselectivity be ensured during triazole formation?

Methodological Answer : The compound’s triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. To ensure 1,4-regioselectivity:

- Use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in a polar solvent (DMF/H₂O) at 25–50°C .

- Optimize stoichiometry of azide and alkyne precursors to minimize side products.

- Confirm regiochemistry via ¹H NMR (triazole proton signals at δ 7.5–8.5 ppm) and X-ray crystallography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Combine analytical techniques:

- HPLC-MS : Assess purity (>95%) and confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 373.4).

- NMR : Verify carbamate (δ 5.1 ppm for benzyl CH₂), triazole (δ 7.5–8.5 ppm), and amide (δ 6.5–7.5 ppm) protons .

- FT-IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and triazole C-N stretches (1450–1500 cm⁻¹) .

Q. What computational tools are suitable for predicting the compound’s bioactivity?

Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like fungal CYP51 or bacterial enzymes, leveraging:

- PDB structures (e.g., 4LXJ for CYP51) for binding pocket analysis.

- ADMET prediction (SwissADME) to assess solubility (LogP ~2.5) and permeability .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve antifungal activity, and what SAR trends should guide optimization?

Methodological Answer : Focus on structure-activity relationship (SAR) strategies:

- Triazole substitution : Replace benzyl with fluorinated aryl groups to enhance lipophilicity and target binding .

- Carbamate modification : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the carbamate linkage against hydrolysis .

- Backbone rigidity : Incorporate cyclic amines (e.g., pyrrolidine) to restrict conformational flexibility and improve potency .

Validate analogs via MIC assays against Candida albicans and cytotoxicity screening (HeLa cells) .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer : Address discrepancies systematically:

- Pharmacokinetics : Measure plasma stability (e.g., half-life in mouse serum) and metabolite profiling (LC-MS/MS) to identify rapid hydrolysis of the carbamate group .

- Formulation : Test solubility enhancers (e.g., PEG-400) or prodrug strategies to improve bioavailability .

- Dosing regimen : Adjust frequency (e.g., q12h vs. q24h) in murine models to maintain effective concentrations .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL improve model accuracy?

Methodological Answer : Common challenges include:

- Disorder in the benzyl group : Apply PART and EADP instructions in SHELXL to model alternative conformations .

- Weak hydrogen bonds : Use restraints (DFIX, DANG) for amide and triazole interactions based on geometric libraries .

- Twinned crystals : Apply TWIN/BASF commands to refine data with pseudo-merohedral twinning . Validate with R₁ (<5%), wR₂ (<12%), and Δρmax/min (<0.3 eÅ⁻³) .

Q. How can researchers analyze conflicting data in reaction yields during scale-up synthesis?

Methodological Answer : Troubleshoot using process chemistry principles:

- Kinetic profiling : Monitor reaction progress (in situ IR/NMR) to identify intermediates or side reactions (e.g., carbamate hydrolysis).

- Purification : Switch from column chromatography to recrystallization (ethyl acetate/hexane) for higher recovery .

- Catalyst loading : Optimize Cu(I) catalyst (1–5 mol%) to balance cost and efficiency in large batches .

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer : Combine biochemical and biophysical assays:

- Enzyme kinetics : Measure IC₅₀ via spectrophotometric assays (e.g., β-galactosidase inhibition at varying substrate concentrations).

- SPR/BLI : Quantify binding affinity (KD) to purified target proteins .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in fungal lysates by thermal stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.